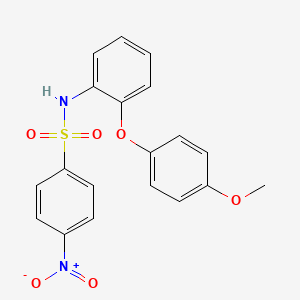
ERR|A antagonist-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
化学反応の分析
ERRα アンタゴニスト-2は、次のようなさまざまなタイプの化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
科学研究への応用
ERRα アンタゴニスト-2は、次のような幅広い科学研究への応用を持っています。
化学: さまざまな化学反応や経路におけるERRαの機能を研究するためのツール化合物として使用されます。
生物学: エネルギー代謝や細胞分化など、細胞プロセスにおけるERRαの役割を理解するのに役立ちます。
医学: 乳がんやERRαの調節異常関連疾患の治療のための潜在的な治療薬。
科学的研究の応用
ERR|A antagonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of ERRα in various chemical reactions and pathways.
Biology: Helps in understanding the role of ERRα in cellular processes, including energy metabolism and cell differentiation.
Medicine: Potential therapeutic agent for the treatment of breast cancer and other diseases related to ERRα dysregulation.
Industry: Used in the development of new drugs and therapeutic agents targeting ERRα
作用機序
ERRα アンタゴニスト-2は、ERRα受容体に結合してその活性を阻害することで効果を発揮します。この阻害は、ERRαの正常な機能を阻害し、細胞の移動、浸潤、増殖に関与する遺伝子の発現の減少につながります。 関与する分子標的および経路には、コ регуляторовとの相互作用と転写活性の調節が含まれます .
類似化合物との比較
ERRα アンタゴニスト-2は、ERRαを特異的に標的にし、その活性を阻害する能力においてユニークです。類似の化合物には、次のものがあります。
GSK5182: 異なる結合親和性と効力を持つ別のERRα逆アゴニスト。
カルフィルゾミブ: ボルテゾミブと構造的に類似した化合物で、強力なERRアンタゴニスト活性を示します
準備方法
ERRα アンタゴニスト-2の合成には、さまざまな試薬や条件を使用する一連の化学反応が含まれます。詳細な合成経路や工業的製造方法は、パブリックドメインでは容易に入手できません。 このような化合物の調製は、通常、主要な中間体の形成と最終的な精製工程を含む複数段階の有機合成を伴うことが知られています .
生物活性
ERR|A antagonist-2 is a compound that has gained attention in the field of cancer research, particularly concerning its role as an antagonist of the estrogen-related receptor alpha (ERRα). This receptor is involved in various metabolic processes and cellular functions, making it a significant target for therapeutic interventions, especially in breast cancer and metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential clinical implications.
ERRα is a key regulator of energy metabolism and influences the expression of genes involved in various metabolic pathways. This compound functions by inhibiting the transcriptional activity of ERRα. Research indicates that this compound disrupts the interaction between ERRα and nuclear receptor coactivators, leading to decreased expression of ERRα target genes such as pS2 (TFF1), osteopontin (SPP1), and aromatase (CYP19A1) .
Table 1: Key Target Genes Affected by this compound
| Gene | Function | Effect of this compound |
|------------|---------------------------------------------|---------------------|
| pS2 (TFF1) | Involved in breast cancer progression | Decreased expression |
| SPP1 | Regulates cell adhesion and migration | Decreased expression |
| CYP19A1 | Aromatase enzyme involved in estrogen synthesis | Decreased expression |
Biological Activity
The biological activity of this compound extends beyond mere transcriptional inhibition. Studies have shown that treatment with this antagonist can induce proteasome-dependent degradation of ERRα protein, further reducing its availability and activity within the cell . This degradation mechanism is crucial for modulating cellular responses to hormonal signals and can significantly impact tumor growth dynamics.
In vitro studies have demonstrated that this compound can effectively block metabolic reprogramming associated with drug resistance in breast cancer cells. For instance, in lapatinib-resistant models, the antagonist alleviated resistance by inhibiting ERRα-mediated metabolic changes, which are often exploited by cancer cells to survive under therapeutic stress .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Models : In MCF-7 breast cancer cell lines, treatment with this compound resulted in significant reductions in cell proliferation and induced cell cycle arrest at various phases (G1/S transition) . The compound's ability to inhibit ERRα led to a decrease in metabolic pathways that support tumor growth.
- Metabolic Disorders : In models simulating metabolic syndrome, this compound was shown to regulate glucose metabolism and lipid profiles, suggesting its potential utility beyond oncology into metabolic disease management .
特性
分子式 |
C19H16N2O6S |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
N-[2-(4-methoxyphenoxy)phenyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H16N2O6S/c1-26-15-8-10-16(11-9-15)27-19-5-3-2-4-18(19)20-28(24,25)17-12-6-14(7-13-17)21(22)23/h2-13,20H,1H3 |
InChIキー |
UKNRMXHVSQSYPP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















